(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

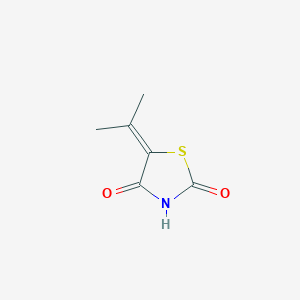

The compound (4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane is a chemical with the CAS Number: 2470441-18-8 . It has a molecular weight of 453.49 . The IUPAC name for this compound is ( (4-bromo-3,5-dimethylbenzyl)oxy) (tert-butyl)diphenylsilane .

Molecular Structure Analysis

The InChI code for this compound is1S/C25H29BrOSi/c1-19-16-21 (17-20 (2)24 (19)26)18-27-28 (25 (3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17H,18H2,1-5H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Catalyst and Polymerization Studies

Manganese Carbonyl Bromide-Catalyzed Alcoholysis : The compound has been utilized in studies involving manganese carbonyl bromide-catalyzed reactions. For example, manganese carbonyl bromide efficiently catalyzes the alcoholysis of dimethylphenylsilane, showcasing the potential for synthesizing alkoxysilanes with good yields. This reaction highlights the importance of selecting appropriate catalysts for achieving desired chemical transformations with high efficiency and selectivity (Gregg & Cutler, 1994).

Olefin Polymerization Catalysts : Research into nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties, including those similar in structure to the compound , has shown promising results in olefin polymerization. These findings underscore the role of specifically designed ligands and metal complexes in polymer synthesis, providing insights into the development of new polymeric materials with tailored properties (Schmid et al., 2001).

Synthesis of Conjugated Polymers

Conjugated Diblock Copolymers : The synthesis of block copolymers comprising poly(3-hexylthiophene) and various poly(isocyanide)s demonstrates the compound's relevance in the formation of advanced materials. These copolymers exhibit distinct microphase separation characteristics and are potential candidates for applications in organic optoelectronic devices (Wu et al., 2012).

Advanced Material Synthesis

Fluorescent Azobenzenes : Studies on azobenzenes substituted with groups similar to those in the compound have led to the development of intensely fluorescent molecules. Such compounds are not only significant for understanding fluorescence mechanisms but also offer potential applications in imaging and sensing technologies (Yoshino et al., 2010).

Poly(amides) and Poly(imides) : The incorporation of silicon and germanium atoms into polymers, as related to the functional groups in the compound, has been explored for the synthesis and characterization of novel poly(amides) and poly(imides). These studies contribute to the development of materials with enhanced thermal and mechanical properties, suitable for high-performance applications (Tagle et al., 2006).

Properties

IUPAC Name |

(4-bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29BrOSi/c1-19-16-21(17-20(2)24(19)26)18-27-28(25(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17H,18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXKCDRYMKYYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29BrOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)

![N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2977045.png)